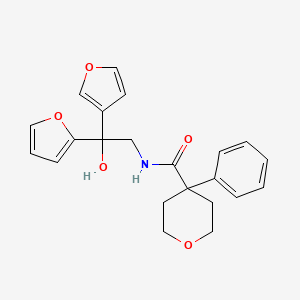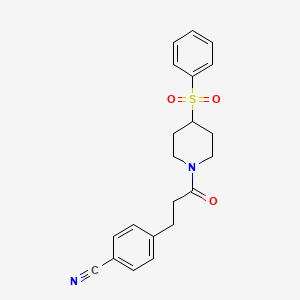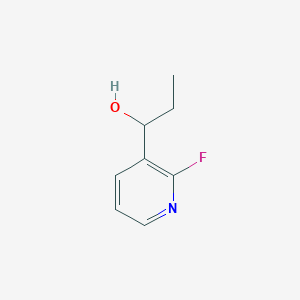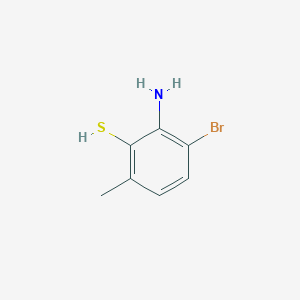![molecular formula C17H22N2O3S B2593091 4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile CAS No. 2097882-98-7](/img/structure/B2593091.png)
4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Piperidines and Related Compounds : A study detailed a new route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method allows for the enantioselective synthesis of several natural products, showcasing the versatility of piperidine derivatives in synthesizing complex alkaloids (Back & Nakajima, 2000).
Biological Activities
Antagonistic Properties : Research into 4-phenoxypiperidines revealed potent, conformationally restricted non-imidazole histamine H3 antagonists. This study suggests that piperidine derivatives can act as effective H3 receptor antagonists, highlighting their potential in treating histamine-related disorders (Dvorak et al., 2005).
Antibacterial Study : A study on N-substituted derivatives of a specific piperidin-4-yl compound exhibited moderate to significant antibacterial activity. This research emphasizes the importance of piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).
Analytical Techniques
- Mass Spectrometry Analysis : An analysis of a growth hormone secretagogue highlighted the importance of amide bond cleavage and gas-phase rearrangement in understanding the molecular structure and fragmentation patterns of piperidine-based compounds (Qin, 2002).
Structural and Synthesis Insights
- Sigma Receptor Ligands : Research into spiro[piperidines] and their binding properties to sigma receptors demonstrated that compounds with a cyano group in the spirocycle show high sigma receptor affinity and selectivity. These findings could be pivotal for the development of sigma receptor-targeted therapeutics (Maier & Wünsch, 2002).
Metabolic Pathways
- Metabolism of Novel Antidepressants : A detailed study on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving piperazine derivatives, provided insights into the enzymatic pathways responsible for its metabolism. This study underscores the significance of understanding metabolic pathways in drug development (Hvenegaard et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Piperidin-4-yl Compounds : The synthesis and crystal structure analysis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed its crystal class and molecular geometry, providing valuable information for the design of molecules with desired properties (Prasad et al., 2008).
Eigenschaften
IUPAC Name |
4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)15-7-5-14(10-18)6-8-15/h5-8,13,16H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEIESLTVRGBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593008.png)

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2593011.png)
![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)

![ethyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593016.png)
![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)
![4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2593019.png)





